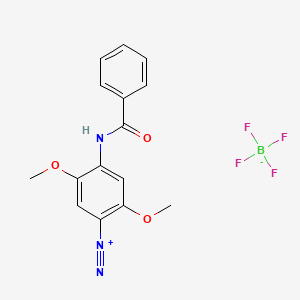![molecular formula C10H17NO2 B13812634 2-Hydroxy-1,4,4-trimethylbicyclo[3.2.0]heptan-3-one oxime](/img/structure/B13812634.png)
2-Hydroxy-1,4,4-trimethylbicyclo[3.2.0]heptan-3-one oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-1,4,4-trimethylbicyclo[320]heptan-3-one oxime is a bicyclic compound with a unique structure that includes a hydroxyl group, a ketone, and an oxime functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1,4,4-trimethylbicyclo[3.2.0]heptan-3-one oxime typically involves the following steps:
Formation of the bicyclic ketone: The starting material, 1,4,4-trimethylbicyclo[3.2.0]heptan-3-one, is synthesized through a Diels-Alder reaction between isoprene and a suitable dienophile.
Hydroxylation: The ketone is then hydroxylated using a suitable oxidizing agent such as hydrogen peroxide in the presence of a catalyst like sodium tungstate.
Oximation: The hydroxylated ketone is treated with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of the bicyclic ketone: Using large-scale Diels-Alder reactors.
Continuous hydroxylation: Employing flow reactors for efficient hydroxylation.
Automated oximation: Using automated systems to ensure consistent and high-yield oximation.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-1,4,4-trimethylbicyclo[3.2.0]heptan-3-one oxime undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The oxime group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of 2-keto-1,4,4-trimethylbicyclo[3.2.0]heptan-3-one or 2-carboxy-1,4,4-trimethylbicyclo[3.2.0]heptan-3-one.
Reduction: Formation of 2-amino-1,4,4-trimethylbicyclo[3.2.0]heptan-3-one.
Substitution: Formation of 2-chloro-1,4,4-trimethylbicyclo[3.2.0]heptan-3-one.
Aplicaciones Científicas De Investigación
2-Hydroxy-1,4,4-trimethylbicyclo[3.2.0]heptan-3-one oxime has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-1,4,4-trimethylbicyclo[3.2.0]heptan-3-one oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-1,4,4-trimethylbicyclo[3.2.0]heptan-3-one: Lacks the oxime group, making it less reactive in certain chemical reactions.
2-Keto-1,4,4-trimethylbicyclo[3.2.0]heptan-3-one: Lacks the hydroxyl group, affecting its chemical properties and reactivity.
2-Amino-1,4,4-trimethylbicyclo[3.2.0]heptan-3-one: Contains an amine group instead of an oxime, leading to different biological activities.
Uniqueness
2-Hydroxy-1,4,4-trimethylbicyclo[3.2.0]heptan-3-one oxime is unique due to the presence of both hydroxyl and oxime functional groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H17NO2 |
|---|---|
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
3-hydroxyimino-1,4,4-trimethylbicyclo[3.2.0]heptan-2-ol |
InChI |
InChI=1S/C10H17NO2/c1-9(2)6-4-5-10(6,3)8(12)7(9)11-13/h6,8,12-13H,4-5H2,1-3H3 |
Clave InChI |
PKRCFVZOOFDUDL-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC2(C(C1=NO)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




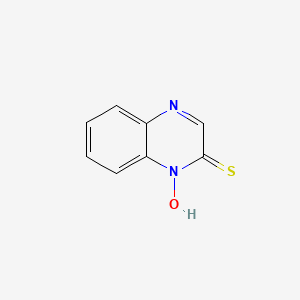
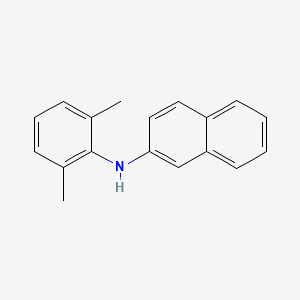
![2-{1-[(2-Fluorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzoxazole](/img/structure/B13812576.png)
![tert-butyl N-[(1S,5S)-9-azabicyclo[3.3.1]nonan-3-yl]carbamate](/img/structure/B13812577.png)
![Ethanone, 1-[2-(4-bromophenyl)-4-(hydroxymethyl)-5-thiazolyl]-](/img/structure/B13812582.png)

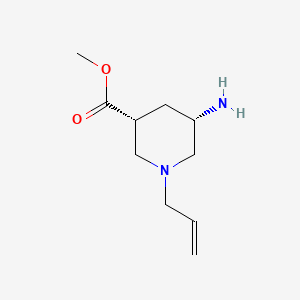
![1-[(1R,3R)-3-tert-butylcyclopentyl]ethanone](/img/structure/B13812620.png)
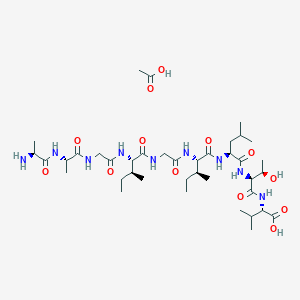
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B13812629.png)

